5-(1-Chloroethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole
Overview
Description
Scientific Research Applications
Synthesis and Material Properties
A series of compounds, including those related to 1,3,4-oxadiazole derivatives, have been synthesized and characterized to explore their material properties. For example, 1,3,4-oxadiazole derivatives have demonstrated wide mesomorphic temperature ranges and photoluminescent properties, indicating potential applications in liquid crystal displays and light-emitting devices. These compounds exhibit cholesteric, nematic, and/or smectic A mesophases, alongside strong blue fluorescence emissions, which could be leveraged in optical and electronic materials (Han et al., 2010).
Polymer Synthesis
Research on fluorinated poly(1,3,4-oxadiazole-ether-imide)s reveals the synthesis of polymers incorporating the 1,3,4-oxadiazole ring, demonstrating high thermal stability and unique optical properties. These polymers show potential for use in high-performance materials due to their solubility in various organic solvents and thermal resistance, with some polymers exhibiting blue fluorescence. Such properties are crucial for developing advanced materials in electronics and coatings (Hamciuc et al., 2005).
Nonlinear Optical Materials
1,3,4-Oxadiazole derivatives have also been studied for their nonlinear optical properties, indicating potential applications in optoelectronics. Research has identified compounds that behave as optical limiters, useful in protecting optical sensors and human eyes from damage caused by high-intensity light (Chandrakantha et al., 2011).
Antimicrobial and Antitubercular Activity
Some studies have synthesized and evaluated the biological activities of oxadiazole derivatives, finding significant antibacterial and antitubercular effects. These findings highlight the potential of 1,3,4-oxadiazole compounds in medicinal chemistry, especially as treatments for tuberculosis and other bacterial infections (S.V et al., 2019).
Corrosion Inhibition
In the context of materials science, oxadiazole derivatives have been explored as corrosion inhibitors for metals in acidic environments. This application is crucial for extending the lifespan of metal components in industrial settings, demonstrating the versatility of 1,3,4-oxadiazole derivatives in both organic chemistry and materials science (Kalia et al., 2020).
Mechanism of Action
The mechanism of action of 5-(1-Chloroethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole is not available in the literature I found. It’s important to note that the mechanism of action of a compound often depends on its intended use, such as whether it’s designed to interact with biological systems or used in chemical reactions .
Safety and Hazards
Properties
IUPAC Name |
5-(1-chloroethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFN2O/c1-7(12)11-14-10(15-16-11)6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFTYWSJCCXBEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)CC2=CC=C(C=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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